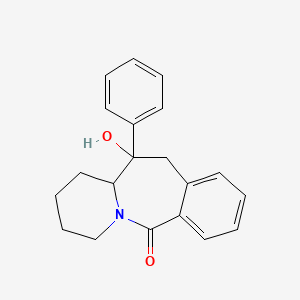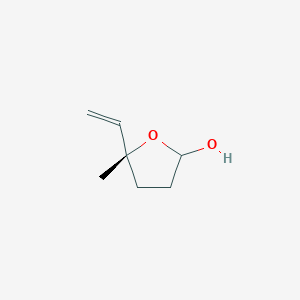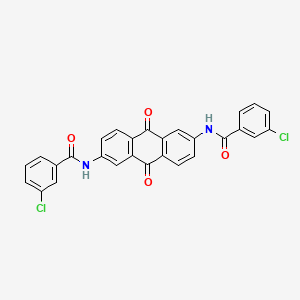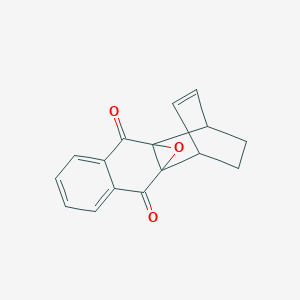
Mercury, bis(chloroethyn-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, bis(chloroethyn-1-yl)- is a chemical compound with the formula C₄Cl₂Hg. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is characterized by the presence of mercury bonded to two chloroethynyl groups, making it a valuable compound for studying mercury’s chemical behavior and interactions .
Preparation Methods
The synthesis of Mercury, bis(chloroethyn-1-yl)- typically involves the reaction of mercury salts with chloroethynyl compounds under controlled conditions. One common method involves the use of mercury(II) chloride and chloroethyne in a solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on maintaining the purity and stability of the compound.
Chemical Reactions Analysis
Mercury, bis(chloroethyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert Mercury, bis(chloroethyn-1-yl)- to elemental mercury and other reduced forms. Reducing agents such as sodium borohydride are often used.
Substitution: The chloroethynyl groups can be substituted with other functional groups through reactions with nucleophiles.
Scientific Research Applications
Mercury, bis(chloroethyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: Studies on the toxicity and biological effects of mercury compounds often use Mercury, bis(chloroethyn-1-yl)- as a model compound.
Medicine: Research into the potential therapeutic uses of mercury compounds includes investigations involving Mercury, bis(chloroethyn-1-yl)-.
Industry: This compound is used in the development of materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of Mercury, bis(chloroethyn-1-yl)- involves its interaction with cellular components, particularly thiol groups in proteins. The compound can bind to these groups, disrupting protein function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects, including its potential to cause oxidative stress and damage to cellular structures .
Comparison with Similar Compounds
Mercury, bis(chloroethyn-1-yl)- can be compared to other mercury-containing compounds, such as:
Methylmercury (CH₃Hg): Known for its high toxicity and ability to bioaccumulate in the food chain.
Ethylmercury (C₂H₅Hg): Used in vaccines as a preservative (thimerosal) and has a different toxicity profile compared to methylmercury.
Mercury(II) chloride (HgCl₂): A common mercury salt with applications in various chemical reactions and industrial processes.
Mercury, bis(chloroethyn-1-yl)- is unique due to its specific structure and the presence of chloroethynyl groups, which confer distinct chemical properties and reactivity compared to other mercury compounds.
Properties
CAS No. |
64771-59-1 |
|---|---|
Molecular Formula |
C4Cl2Hg |
Molecular Weight |
319.54 g/mol |
IUPAC Name |
bis(2-chloroethynyl)mercury |
InChI |
InChI=1S/2C2Cl.Hg/c2*1-2-3; |
InChI Key |
VMQQWTVMDVNGJU-UHFFFAOYSA-N |
Canonical SMILES |
C(#C[Hg]C#CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)


![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)


![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)
![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)
